4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
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Overview
Description
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a thiadiazole ring with a phenyl group at the 4-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with carbon disulfide and subsequent cyclization with chloroacetic acid under basic conditions . Another approach involves the use of thiosemicarbazide and aromatic carboxylic acids in the presence of phosphorus oxytrichloride .
Industrial Production Methods: Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes such as heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability.
Pathways Involved: By inhibiting Hsp90, the compound can disrupt the function of multiple oncoproteins, leading to the degradation of proteins essential for cancer cell survival.
Comparison with Similar Compounds
1,3,4-Thiadiazole: Commonly found in various pharmaceuticals, including acetazolamide and methazolamide.
1,2,4-Thiadiazole: Known for its antimicrobial and antifungal properties.
Uniqueness: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenylthiadiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZLGXDVESJWKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371886 |
Source
|
Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78875-63-5 |
Source
|
Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78875-63-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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